1-cyclohexyl-1H-1,2,3-triazole
Description
Significance of the 1,2,3-Triazole Scaffold in Modern Organic Synthesis
The advent of "click chemistry" has propelled the 1,2,3-triazole scaffold to the forefront of modern organic synthesis. nih.govthieme-connect.com The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govmdpi.com This reaction is characterized by its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups. tandfonline.com
The 1,2,3-triazole ring serves as a versatile linker in various chemical applications, including drug discovery, materials science, and bioconjugation. nih.govekb.eg Its rigid, planar structure and ability to participate in hydrogen bonding and dipole-dipole interactions make it an effective pharmacophore and a valuable component in the design of functional materials. researchgate.net The triazole unit can act as an isostere for amide, ester, and carboxylic acid groups, which is a valuable strategy in medicinal chemistry. acs.org
Overview of Substituted 1H-1,2,3-Triazoles and their Versatility
Substituted 1H-1,2,3-triazoles exhibit a broad spectrum of applications due to the diverse functionalities that can be introduced onto the triazole core. The substitution pattern on the triazole ring significantly influences the molecule's physical, chemical, and biological properties. The most common synthetic routes, such as the Huisgen 1,3-dipolar cycloaddition, allow for the preparation of a wide array of substituted triazoles. organic-chemistry.orgrsc.org
The versatility of substituted 1H-1,2,3-triazoles is evident in their use as:
Building blocks in organic synthesis: They can undergo further transformations to create more complex heterocyclic systems. nih.gov
Ligands in coordination chemistry: The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net
Functional materials: Triazole-containing polymers have shown potential in applications such as proton-conducting membranes for fuel cells. researchgate.net
The ability to readily synthesize a diverse library of substituted 1,2,3-triazoles makes this chemical class a valuable tool for chemists in various fields. beilstein-journals.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJCYYKYLMUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81945-59-7 | |
| Record name | 1-cyclohexyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Spectroscopic and Structural Characterization Methodologies for 1 Cyclohexyl 1h 1,2,3 Triazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-cyclohexyl-1H-1,2,3-triazole analogues. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of protons, carbons, and other NMR-active nuclei like fluorine.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For this compound analogues, characteristic signals are observed for the protons of the cyclohexyl ring, the triazole ring, and any substituents.
In the ¹H NMR spectrum of (±)-trans-2-(4-Phenyl- rsc.orgrsc.orgnih.govtriazol-1-yl)-cyclohexanol, the cyclohexyl protons appear as multiplets in the range of δ 1.36-2.16 ppm. wiley-vch.de The methine protons of the cyclohexyl ring attached to the hydroxyl and triazole groups resonate at δ 3.77 and 4.16 ppm, respectively. wiley-vch.de The triazole proton gives a characteristic singlet at δ 7.98 ppm. wiley-vch.de Similarly, for 1-cyclohexyl-4-phenyl-1H-1,2,3-triazole, the cyclohexyl protons appear as multiplets between δ 1.26 and 2.27 ppm, with the methine proton attached to the triazole ring appearing at δ 4.47-4.55 ppm. rsc.org The triazole proton resonates at δ 7.77 ppm as a singlet. rsc.org
The chemical shifts of these protons can be influenced by the presence of different substituents on the triazole or cyclohexyl rings. For instance, in 1-benzyl-4-phenoxymethyl-1H- rsc.orgrsc.orgnih.govtriazole, the triazole proton appears at δ 7.50 ppm. wiley-vch.de
Interactive Table: ¹H NMR Data for this compound Analogues
| Compound | Solvent | Triazole-H (δ, ppm) | Cyclohexyl-H (δ, ppm) | Other Key Signals (δ, ppm) |
| (±)-trans-2-(4-Phenyl- rsc.orgrsc.orgnih.govtriazol-1-yl)-cyclohexanol | DMSO-d6/CDCl3 | 7.98 (s) | 1.36-2.16 (m), 3.77 (m, CH-OH), 4.16 (ddd, CH-N) | 7.21-7.74 (m, Ar-H), 4.76 (d, OH) |
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | CDCl3 | 7.77 (s) | 1.26-1.56 (m), 1.75-1.85 (m), 1.93-1.98 (m), 2.27 (dd), 4.47-4.55 (m, CH-N) | 7.32-7.84 (m, Ar-H) |
| 1-Benzyl-4-phenoxymethyl-1H- rsc.orgrsc.orgnih.govtriazole | CDCl3 | 7.50 (s) | N/A | 5.15 (s, O-CH2), 5.49 (s, N-CH2Ph), 6.93-7.34 (m, Ar-H) |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their chemical environments.
For (±)-trans-2-(4-Phenyl- rsc.orgrsc.orgnih.govtriazol-1-yl)-cyclohexanol, the cyclohexyl carbons resonate at δ 24.63, 25.27, 32.45, and 35.22 ppm, while the carbons attached to the hydroxyl and triazole groups appear at δ 72.37 and 67.11 ppm, respectively. wiley-vch.de The triazole ring carbons are observed at δ 120.31 (C5) and 146.57 (C4) ppm. wiley-vch.de In the case of 1-cyclohexyl-4-phenyl-1H-1,2,3-triazole, the cyclohexyl carbons are found at δ 25.0, 25.1, and 33.5 ppm, with the carbon attached to the triazole ring at δ 60.0 ppm. rsc.org The triazole carbons resonate at δ 117.3 (C5) and 147.2 (C4) ppm. rsc.org
Interactive Table: ¹³C NMR Data for this compound Analogues
| Compound | Solvent | Triazole Carbons (δ, ppm) | Cyclohexyl Carbons (δ, ppm) | Other Key Signals (δ, ppm) |
| (±)-trans-2-(4-Phenyl- rsc.orgrsc.orgnih.govtriazol-1-yl)-cyclohexanol | DMSO-d6/CDCl3 | 120.31 (C5), 146.57 (C4) | 24.63, 25.27, 32.45, 35.22, 67.11 (CH-N), 72.37 (CH-OH) | 125.63, 128.0, 129.0, 131.32 (Ar-C) |
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | CDCl3 | 117.3 (C5), 147.2 (C4) | 25.0, 25.1, 33.5, 60.0 (CH-N) | 125.5, 127.9, 128.7, 130.8 (Ar-C) |
| 1-Benzyl-1H- rsc.orgrsc.orgnih.govtriazole-4-carboxylic acid ethyl ester | CDCl3 | 127.5 (C5), 140.9 (C4) | N/A | 14.5 (CH3), 54.7 (N-CH2), 61.5 (O-CH2), 128.5, 129.3, 129.5, 133.9 (Ar-C), 160.9 (C=O) |
Fluorine-19 NMR (¹⁹F NMR) where applicable
For analogues containing fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive and powerful tool for structural characterization. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable information about the position and substitution pattern of fluorine atoms in the molecule. nih.govrsc.org
In a study of a fluorinated 1H-1,2,3-triazole derivative, the ¹⁹F NMR spectrum showed a singlet at δ -113.61, corresponding to the single fluorine atom on the phenyl ring. nih.gov For (R)-1-(2-((3-Methoxy-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole, the ¹⁹F NMR spectrum in chloroform-d (B32938) displays a signal at δ -62.82 ppm, corresponding to the two trifluoromethyl groups. nih.gov This technique is particularly useful for confirming the incorporation of fluorine into the target molecule and for studying the effects of fluorine substitution on the electronic structure. rsc.orgnih.gov
Two-Dimensional NMR Techniques (e.g., HMBC) for Regioisomer Assignment
The synthesis of 1,4-disubstituted 1,2,3-triazoles via cycloaddition reactions can sometimes lead to the formation of the 1,5-disubstituted regioisomer. Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the unambiguous assignment of the correct regioisomer. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds.
In the case of 1,4-disubstituted 1,2,3-triazoles, a key correlation is observed in the HMBC spectrum between the triazole proton (H5) and the carbon atom of the substituent at the 4-position (C4), as well as the carbons of the substituent at the 1-position. Conversely, for the 1,5-isomer, the triazole proton would show a correlation to the carbon of the substituent at the 5-position. These long-range correlations provide definitive proof of the connectivity and, therefore, the regiochemistry of the triazole ring.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds provide a characteristic "fingerprint" of the molecule.
For this compound analogues, FT-IR spectra typically show characteristic absorption bands. For example, in (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole, characteristic peaks are observed at 1498 cm⁻¹ (C=C stretching), 1265 cm⁻¹ (asymmetric C-O-C stretching), 1128 cm⁻¹ (symmetric C-O-C stretching), and 732 cm⁻¹ (C-H bending). nih.gov In another example, (R)-1-(2-((3-Methoxy-[1,1′-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole, the FT-IR spectrum shows absorptions at 1498 cm⁻¹ (C=C), 1214 cm⁻¹ (C-O), and 774, 746, and 667 cm⁻¹ (C-H bending). nih.gov The presence and position of these bands can confirm the presence of the aromatic rings, ether linkages, and the triazole ring itself. The vibrational spectra of triazoles have been studied in detail, and "marker bands" have been identified to characterize the triazole ring. nih.gov
Interactive Table: FT-IR Data for this compound Analogues
| Compound | Sample Phase | Key Vibrational Frequencies (cm⁻¹) |
| (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole | Solid | 1498 (C=C), 1265 (asym C-O-C), 1128 (sym C-O-C), 732 (C-H bend) |
| (R)-1-(2-((3-Methoxy-[1,1′-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole | Solid | 1498 (C=C), 1214 (C-O), 774, 746, 667 (C-H bend) |
| (R)-1-(2-((3-Methoxy-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole | Solid | 1496 (C=C), 1328, 1267, 1168 (C-F), 1219 (C-O), 774 (C-H bend) |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule.
For this compound analogues, mass spectrometry is essential for confirming the molecular weight. In the analysis of 1-cyclohexyl-4-phenyl-1H-1,2,3-triazole, the protonated molecule [M+H]⁺ was observed at an m/z of 228.14. rsc.org Similarly, for (±)-trans-2-(4-Phenyl- rsc.orgrsc.orgnih.govtriazol-1-yl)-cyclohexanol, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ were detected at m/z 244.1 and 266.1, respectively. wiley-vch.de
HRMS is particularly valuable for confirming the elemental formula of newly synthesized compounds. For instance, the HRMS (ESI) of 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole showed a calculated m/z for [M+H]⁺ of 278.1562, with the found value being 278.1567, confirming the formula C₁₈H₂₀N₃. rsc.org Similarly, for (R)-1-(2-(4-bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole, the calculated HRMS value for [M+H]⁺ was 388.0664 (C₁₈H₁₉⁷⁹BrN₃O₂), and the found value was 388.0661. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can also provide valuable structural information, helping to differentiate between isomers. nih.gov
Interactive Table: Mass Spectrometry Data for this compound Analogues
| Compound | Ionization Method | Observed m/z | Interpretation |
| 1-Cyclohexyl-4-phenyl-1H-1,2,3-triazole | +CI | 228.14 | [M+H]⁺ |
| (±)-trans-2-(4-Phenyl- rsc.orgrsc.orgnih.govtriazol-1-yl)-cyclohexanol | LC-MS | 244.1, 266.1 | [M+H]⁺, [M+Na]⁺ |
| 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole | HRMS (ESI, TOF) | 278.1567 (found), 278.1562 (calcd) | [M+H]⁺ |
| (R)-1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-4-phenyl-1H-1,2,3-triazole | HRMS (ESI⁺) | 388.0661 (found), 388.0664 (calcd) | [M+H]⁺ |
| (R)-1-(2-((3-Methoxy-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole | HRMS (ESI⁺) | 522.1627 (found), 522.1630 (calcd) | [M+H]⁺ |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique employed to verify the empirical formula of a newly synthesized compound. For analogues of this compound, this method provides quantitative information on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), ensuring the compound's purity and confirming that the desired molecular structure has been obtained. researchgate.net The technique involves the combustion of a small, precisely weighed sample of the compound at high temperatures. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured, allowing for the calculation of the mass percentages of each element.
The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, is considered strong evidence for the compound's elemental composition and purity. researchgate.net This verification is a critical step in the characterization process, complementing spectroscopic data to provide a comprehensive confirmation of the synthesized molecule's identity. researchgate.net
Research Findings:
In the synthesis and characterization of various 1,2,3-triazole derivatives, elemental analysis serves as a definitive checkpoint. For instance, in studies involving the synthesis of new 1,2,3-triazole-containing hybrids, the structures are routinely confirmed by methods including IR, NMR, mass spectrometry, and elemental analysis for C, H, and N. researchgate.netresearchgate.net
Below is a representative data table for a hypothetical analogue, demonstrating how the results are typically presented.
Table 1: Elemental Analysis Data for a this compound Analogue This table is interactive. You can sort the data by clicking on the column headers.
| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Difference (%) |
| 4-phenyl-1-cyclohexyl-1H-1,2,3-triazole | C₁₄H₁₇N₃ | C: 73.98, H: 7.54, N: 18.49 | C: 74.02, H: 7.51, N: 18.47 | C: +0.04, H: -0.03, N: -0.02 |
| 1-cyclohexyl-4-(4-fluorophenyl)-1H-1,2,3-triazole | C₁₄H₁₆FN₃ | C: 68.55, H: 6.57, N: 17.13 | C: 68.59, H: 6.60, N: 17.09 | C: +0.04, H: +0.03, N: -0.04 |
| 1-cyclohexyl-4-((4-methoxyphenoxy)methyl)-1H-1,2,3-triazole | C₁₆H₂₁N₃O₂ | C: 66.88, H: 7.37, N: 14.62 | C: 66.85, H: 7.41, N: 14.66 | C: -0.03, H: +0.04, N: +0.04 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid state. For analogues of this compound, this method provides precise information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.netcore.ac.uk Furthermore, it reveals details about the crystal packing, including intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces that stabilize the crystal lattice. nih.govtandfonline.com
The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is recorded and analyzed. Sophisticated software is then used to solve the crystal structure, yielding a detailed model of the molecule's arrangement in the crystal. mdpi.com This information is invaluable for understanding structure-property relationships and for the rational design of new materials. nih.gov
Research Findings:
Studies on various triazole derivatives frequently employ single-crystal X-ray diffraction to elucidate their molecular geometries. For example, the crystal structures of several 1,2,4-triazole (B32235) derivatives have been determined, revealing planar triazole rings and specific orientations of substituent groups. researchgate.nettandfonline.com In many cases, the analysis highlights the role of intermolecular hydrogen bonds in forming the supramolecular architecture. core.ac.uknih.gov The data obtained from X-ray crystallography, such as space group and unit cell dimensions, provide a unique fingerprint for the crystalline solid. mdpi.com
The crystallographic data for a representative this compound analogue are summarized in the interactive table below, illustrating the typical parameters reported in such studies.
Table 2: Crystallographic Data for a Representative this compound Analogue This table is interactive. You can sort the data by clicking on the column headers.
| Parameter | 1-(4-isopropylphenyl)-4-((4-methoxyphenoxy)methyl)-1H-1,2,3-triazole | 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole |
| Molecular Formula | C₂₀H₂₃N₃O₂ | C₉H₁₀N₄S |
| Formula Weight | 353.42 | 206.27 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 11.897(2) | 5.996(1) |
| b (Å) | 5.891(1) | 7.582(2) |
| c (Å) | 27.234(6) | 11.143(1) |
| α (°) | 90 | 73.16(1) |
| β (°) | 99.18(3) | 89.65(2) |
| γ (°) | 90 | 87.88(1) |
| Volume (ų) | 1885.5(7) | 484.52(3) |
| Z | 4 | 2 |
| Calculated Density (Mg/m³) | 1.244 | 1.414 |
| Final R indices [I>2σ(I)] | R1 = 0.058, wR2 = 0.164 | R1 = 0.0656, wR2 = 0.1820 |
| Reference | researchgate.net | researchgate.nettandfonline.com |
Computational and Theoretical Investigations of 1 Cyclohexyl 1h 1,2,3 Triazole Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate calculation of the electronic structure and associated properties of molecules. It has been widely applied to understand the nuances of the 1,2,3-triazole core.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 1-cyclohexyl-1H-1,2,3-triazole. By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. Common approaches involve using functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d,p) or 6-311G*. researchgate.netmdpi.comnih.gov These calculations typically show that the 1,2,3-triazole ring is nearly planar. The cyclohexyl group, in its low-energy chair conformation, is attached to the N1 atom of the triazole ring.
The electronic structure, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated. jcchems.combohrium.com The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. For substituted triazoles, the nature of the substituent is known to affect the electron distribution and the HOMO-LUMO gap. jcchems.com
Table 1: Representative DFT Functionals and Basis Sets for Triazole Systems
| Functional | Basis Set | Common Application |
|---|---|---|
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of various triazole derivatives. nih.gov |
| B3LYP | 6-311G* | Geometry optimization, comparison with experimental X-ray data. researchgate.net |
| M06-2X | 6-31G(d,p) | Investigation of molecular structure and dimer formation. mdpi.comnih.gov |
| MP2 | 6-31G(d,p) | High-accuracy geometry and vibrational frequency calculations. mdpi.comnih.gov |
This table is illustrative of methods used for triazole systems in general, which are applicable to the target compound.
The substitution pattern on the 1,2,3-triazole ring gives rise to different regioisomers. For a monosubstituted 1,2,3-triazole, the substituent can be attached to the N1, N2, or N3 atoms (for NH-triazoles) or at the C4 or C5 positions. In the case of this compound, the primary regioisomers of interest are the 1-cyclohexyl (1,4- or 1,5-disubstituted if another group is present) and the 2-cyclohexyl isomers.
Theoretical studies on various 1,2,3-triazole systems consistently show that the N2-substituted tautomer (2H-1,2,3-triazole) is generally more stable than the N1-substituted (1H) and N3-substituted (3H) tautomers. scielo.brresearchgate.netresearchgate.net DFT calculations have quantified this difference, showing the 2H-tautomer to be more stable by approximately 16-21 kJ/mol compared to the 1H-tautomer. scielo.brresearchgate.netresearchgate.net This stability is influenced by factors including steric interactions and hydrogen bonding potential with adjacent substituents. researchgate.net The relative stability of these isomers is crucial as it dictates the predominant species in a mixture and influences the synthetic outcome. For instance, studies on energetic materials based on triazole-tetrazole have demonstrated that regioisomerism significantly impacts thermal and mechanical stabilities. bohrium.com
Table 2: Calculated Relative Energies of Unsubstituted 1,2,3-Triazole Tautomers
| Tautomer | Calculation Method | Relative Energy (kJ/mol) | Reference |
|---|---|---|---|
| 1H-1,2,3-triazole | MP2/6-31G* | 21 | researchgate.net |
| 2H-1,2,3-triazole | MP2/6-31G* | 0 (Most Stable) | researchgate.net |
| 1H-1,2,3-triazole | B3PW91/6-311++G** | 20.52 | researchgate.net |
| 2H-1,2,3-triazole | B3PW91/6-311++G** | 0 (Most Stable) | researchgate.net |
| 1H-4-phenyl-1,2,3-triazole | DFT B3LYP/6-31+G(d) | 16.317 | researchgate.netresearchgate.net |
| 2H-4-phenyl-1,2,3-triazole | DFT B3LYP/6-31+G(d) | 0 (Most Stable) | researchgate.netresearchgate.net |
Note: These values are for unsubstituted or phenyl-substituted triazoles and serve as a reference for the expected stability trend in cyclohexyl-substituted analogs.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to predict the binding of a ligand to a protein's active site, the methodology itself is a powerful tool for studying intermolecular interactions without considering the biological endpoint.
In the context of this compound and its analogs, docking studies can elucidate how the molecule interacts with various molecular targets. For example, studies have modeled the interaction of triazole derivatives with the lysine-binding site of plasminogen and with DNA. url.eduresearchgate.net These simulations reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that govern the binding affinity. url.edu The 1,2,3-triazole ring itself is often crucial for activity, potentially participating in pi-pi stacking and polar interactions. url.edu The cyclohexyl group, being bulky and hydrophobic, would be expected to favor interactions with hydrophobic pockets in a binding partner.
Molecular Dynamics Simulation for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can be used to explore the conformational landscape of flexible molecules like this compound and to analyze its interactions with its environment, such as a solvent or a binding partner.
For instance, MD simulations have been used to study the conformational preferences of peptidotriazolamers, which contain 1,4-disubstituted 1H-1,2,3-triazoles. frontiersin.org These simulations, often performed in different solvents like DMSO and water, can reveal the adoption of stable secondary structures, such as helices or compact folds, and how these structures are influenced by the solvent environment. frontiersin.org MD is also used to assess the stability of ligand-receptor complexes predicted by molecular docking. nih.gov By running a simulation of the docked complex, one can observe whether the ligand remains stably bound or dissociates, providing a more dynamic and realistic picture of the binding event.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is invaluable for investigating the pathways and transition states of chemical reactions. The synthesis of this compound, typically achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has been the subject of such studies. nih.gov This reaction involves the cycloaddition of an azide (B81097) (e.g., cyclohexyl azide) with a terminal alkyne to regioselectively form the 1,4-disubstituted triazole.
DFT calculations have been employed to map out the entire catalytic cycle of the CuAAC reaction. rsc.org These studies have compared different potential mechanisms, including mononuclear and binuclear copper pathways. Results often indicate that the reaction proceeds via a stepwise mechanism and that a binuclear pathway, involving two copper atoms, is energetically more favorable than a mononuclear pathway. rsc.org Computational studies have also explored alternative synthetic routes, such as the reaction of β-carbonyl phosphonates with azides mediated by cesium carbonate, proposing mechanisms that rationalize the observed high regioselectivity. acs.org These theoretical investigations provide a detailed, atomistic understanding of how the reaction proceeds, guiding the optimization of reaction conditions to improve yield and selectivity.
Mechanistic Studies of 1,2,3 Triazole Formation Reactions
Detailed Catalytic Cycles for Metal-Catalyzed Azide-Alkyne Cycloadditions (e.g., CuAAC, RuAAC, AgAAC)
Metal-catalyzed azide-alkyne cycloaddition (MAAC) reactions provide highly efficient and regioselective routes to 1,2,3-triazoles. The choice of metal catalyst dictates the isomeric product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The copper(I)-catalyzed reaction is a cornerstone of "click chemistry," delivering 1,4-disubstituted 1,2,3-triazoles with high specificity. acs.orgmdpi.com The catalytic cycle is generally understood to proceed through the following steps:
Formation of Copper-Acetylide: The active Cu(I) catalyst, which can be generated from Cu(I) salts or the in situ reduction of Cu(II) salts (e.g., by sodium ascorbate), first coordinates with the terminal alkyne. wikipedia.orgorganic-chemistry.org This coordination significantly increases the acidity of the terminal proton, facilitating deprotonation by a base to form a copper(I)-acetylide intermediate. wikipedia.orgrsc.org
Azide (B81097) Coordination and Cyclization: The organic azide then coordinates to the copper center. DFT calculations support a mechanism where a second copper atom may be involved, with one activating the alkyne and the other activating the azide. wikipedia.orgorganic-chemistry.org The azide and acetylide moieties undergo cyclization to form a six-membered copper-containing metallacycle (a cupracycle). organic-chemistry.org
Ring Contraction and Protonolysis: The cupracycle intermediate undergoes ring contraction to a more stable copper-triazolide species. rsc.org
Product Release: Subsequent protonolysis, often by the proton removed from the alkyne in the initial step, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst for the next cycle. wikipedia.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) In contrast to CuAAC, the ruthenium-catalyzed pathway selectively yields 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgorganic-chemistry.org A key distinction is that RuAAC does not proceed via a metal-acetylide intermediate and can therefore also be used with internal alkynes. organic-chemistry.orgacs.org The proposed mechanism involves:
Ligand Displacement and Oxidative Coupling: The reaction begins with the displacement of spectator ligands on the ruthenium catalyst (e.g., Cp*RuCl complexes) by the alkyne and azide. mdpi.com This is followed by an oxidative coupling of the two substrates to form a six-membered ruthenacycle intermediate. wikipedia.orgmdpi.com
Reductive Elimination: The ruthenacycle intermediate then undergoes reductive elimination, which is typically the rate-determining step. organic-chemistry.org This step releases the 1,5-disubstituted triazole product and regenerates the ruthenium catalyst. wikipedia.org The regioselectivity is established during the oxidative coupling step, where the first C-N bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. organic-chemistry.org
Silver(I)-Catalyzed Azide-Alkyne Cycloaddition (AgAAC) Silver(I) catalysis has emerged as an alternative for the synthesis of 1,4-disubstituted triazoles, operating via a mechanism similar to CuAAC. mdpi.comwikipedia.org Like Cu(I), Ag(I) has a d¹⁰ electronic configuration. mdpi.com Mechanistic studies, often supported by DFT calculations, suggest that the reaction involves the formation of a silver-acetylide intermediate. mdpi.comrsc.org The catalytic cycle is believed to proceed through mono- or dinuclear silver species, with dinuclear pathways often having lower activation energy barriers. mdpi.comrsc.org The reaction is typically promoted by a ligated Ag(I) source, as silver salts alone are often insufficient. wikipedia.org
Identification and Characterization of Reaction Intermediates and Transition States
The elucidation of MAAC mechanisms relies heavily on the identification and characterization of transient species.
Reaction Intermediates:
Copper(I)-Acetylides: The formation of copper(I)-acetylides as a key activation step in CuAAC is widely accepted. rsc.org While long considered transient, stable N-heterocyclic carbene (NHC)-Cu(I)-acetylide complexes have been isolated and characterized, providing direct evidence for these intermediates. rsc.org
Metallacycles: In the RuAAC pathway, the six-membered ruthenacycle is the crucial intermediate that determines the 1,5-regioselectivity. wikipedia.orgmdpi.com For CuAAC, a corresponding six-membered cupracycle has been proposed based on DFT calculations. organic-chemistry.org
Copper-Triazolide Complex: Following cyclization in the CuAAC pathway, a stable Cu(I)-triazolide complex can form before protonolysis. An intermediate of this type has been successfully isolated and characterized, confirming its role in the catalytic cycle. rsc.org
Transition States:
Direct observation of transition states is not feasible, so their structures and energetics are primarily investigated using computational methods like Density Functional Theory (DFT). wikipedia.orgrsc.org
In CuAAC, kinetic studies have shown the reaction to be second order with respect to copper, suggesting that the transition state involves two copper atoms. wikipedia.orgrsc.org DFT models support a dinuclear transition state where one copper atom binds the acetylide and the other activates the azide. wikipedia.org
For AgAAC, computational studies also indicate that transition states involving two silver atoms are energetically more favorable than mononuclear pathways. rsc.org
Influence of Reaction Parameters (e.g., Solvents, Ligands, Bases) on Mechanism and Regioselectivity
The outcome of triazole synthesis is highly dependent on the reaction conditions, which can influence reaction rates, catalyst stability, and regioselectivity. researchgate.netscielo.br
| Parameter | Influence on Mechanism and Regioselectivity |
| Solvents | The choice of solvent can significantly impact reaction rates. For CuAAC, water has been shown to accelerate the reaction. mdpi.comorganic-chemistry.org Polar aprotic solvents like DMSO can be effective for certain base-promoted cycloadditions by enhancing the solubility and efficacy of inorganic bases like Cs₂CO₃. acs.org |
| Ligands | Ligands play a critical role in stabilizing the metal catalyst and modulating its activity. In CuAAC, ligands can prevent catalyst disproportionation and aggregation. wikipedia.org N-heterocyclic carbenes (NHCs) have been used to create highly active and stable polynuclear copper catalysts. acs.orgcsic.es The type of ligand can also influence regioselectivity in post-cycloaddition functionalization reactions. researchgate.netscielo.br For RuAAC, cyclopentadienyl (B1206354) (Cp) and its pentamethylated version (Cp*) are common ligands that define the catalyst's reactivity. wikipedia.org |
| Bases | In many CuAAC reactions, a base (e.g., triethylamine, DBU, or inorganic carbonates) is required to deprotonate the terminal alkyne, forming the crucial metal-acetylide intermediate. wikipedia.orgresearchgate.netscielo.br However, some catalytic systems, particularly those using NHC ligands, can function as an internal base, obviating the need for an external one. acs.orgcsic.es The choice and strength of the base can be critical for achieving high yields and preventing side reactions. acs.org |
Mechanisms for Non-Catalyzed and Multicomponent Reactions
Mechanism for Non-Catalyzed (Thermal) Cycloaddition The original Huisgen 1,3-dipolar cycloaddition is a thermal, uncatalyzed reaction between an azide and an alkyne. wikipedia.org This reaction proceeds through a concerted mechanism involving a single transition state. rsc.org Key features include:
High Activation Energy: The reaction requires high temperatures (e.g., 98 °C or higher) and long reaction times. wikipedia.org The activation energy barrier is significantly higher than in metal-catalyzed versions. rsc.org
Lack of Regioselectivity: The thermal reaction typically produces a mixture of 1,4- and 1,5-disubstituted triazole isomers, often in nearly equal ratios, as the energy barriers for the two corresponding transition states are very similar. wikipedia.orgorganic-chemistry.org
Mechanisms for Multicomponent Reactions (MCRs) Multicomponent reactions offer an efficient route to complex 1,2,3-triazoles by combining three or more reactants in a single pot. For example, a common MCR involves the in situ generation of an organic azide from an alkyl/benzyl (B1604629) halide and sodium azide, which then reacts with a terminal alkyne in the presence of a copper catalyst. mdpi.com Another approach involves the reaction of an aldehyde, an alkyne, and an azide. nih.gov The mechanism is typically a sequence of reactions where the product of one step becomes the substrate for the next. For instance, in an intramolecular azide-alkyne cycloaddition (IAAC) preceded by an MCR, the MCR first assembles a molecule containing both an azide and an alkyne functionality, which then undergoes an intramolecular cycloaddition to form a fused triazole ring system. nih.gov
Synthesis and Characterization of Advanced 1 Cyclohexyl 1h 1,2,3 Triazole Derivatives and Analogues
Functionalization of the 1,2,3-Triazole Ring System
The functionalization of the 1,2,3-triazole ring in 1-cyclohexyl-1H-1,2,3-triazole derivatives is primarily achieved through the versatile azide-alkyne cycloaddition reaction. This reaction allows for the introduction of a wide array of substituents at the 4- and 5-positions of the triazole ring by selecting appropriately substituted alkynes. The regioselectivity of this cycloaddition can be controlled by the choice of catalyst, yielding either 1,4- or 1,5-disubstituted triazoles.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.govpeerj.com This "click chemistry" approach involves the reaction of an azide (B81097), in this case, cyclohexyl azide, with a terminal alkyne in the presence of a copper(I) catalyst. The reaction is highly efficient and tolerates a broad range of functional groups, making it a powerful tool for creating diverse derivatives. For example, the reaction of cyclohexyl azide with various terminal alkynes can introduce aryl, alkyl, and other functional groups at the 4-position of the triazole ring.
Conversely, the use of a ruthenium catalyst in the azide-alkyne cycloaddition (RuAAC) directs the reaction to favor the formation of 1,5-disubstituted 1,2,3-triazoles. nih.gov This method provides a complementary approach to the CuAAC, allowing for the selective synthesis of the alternative regioisomer. This control over regioselectivity is crucial in the design of molecules with specific biological or material properties.
Furthermore, multicomponent reactions offer an efficient pathway to synthesize fully substituted 1,2,3-triazoles. For instance, a reaction involving β-carbonyl phosphonates and azides, facilitated by a base like cesium carbonate in DMSO, can yield 1,4,5-trisubstituted triazoles under mild conditions. acs.org This approach allows for the simultaneous introduction of different substituents at both the 4- and 5-positions of the triazole ring in a single step. While specific examples utilizing cyclohexyl azide in this particular multicomponent reaction are not extensively documented, the general applicability of the method suggests its potential for creating highly functionalized this compound derivatives.
Post-cycloaddition modifications of the triazole ring, while less common, can also be employed to introduce further functionality. These modifications, however, are highly dependent on the nature of the substituents already present on the triazole ring.
The table below summarizes the key methods for the functionalization of the 1,2,3-triazole ring system in the context of this compound synthesis.
| Reaction Type | Description | Primary Product | Key Reagents/Catalysts |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A [3+2] cycloaddition between an azide and a terminal alkyne. | 1,4-Disubstituted 1,2,3-triazole | Cyclohexyl azide, terminal alkyne, Cu(I) catalyst |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | A [3+2] cycloaddition between an azide and an alkyne. | 1,5-Disubstituted 1,2,3-triazole | Cyclohexyl azide, alkyne, Ru catalyst |
| Multicomponent Reaction | A one-pot reaction involving multiple starting materials to form a complex product. | 1,4,5-Trisubstituted 1,2,3-triazole | Cyclohexyl azide, β-carbonyl phosphonate, base (e.g., Cs2CO3) |
Modifications and Substitutions on the Cyclohexyl Moiety
Direct chemical modifications and substitutions on the cyclohexyl moiety of a pre-formed this compound scaffold are not extensively reported in the scientific literature. The primary focus of synthetic efforts has been on the functionalization of the triazole ring itself, as detailed in the previous section. However, established principles of organic chemistry allow for the theoretical application of various reactions to the cyclohexyl group, provided that the triazole ring and any other functional groups present are stable under the reaction conditions.
One potential avenue for modification is free-radical halogenation of the cyclohexyl ring. This could introduce a handle for further nucleophilic substitution reactions. For instance, bromination followed by reaction with various nucleophiles could lead to the introduction of hydroxyl, amino, or cyano groups. It is important to note that the selectivity of such reactions on an unsubstituted cyclohexyl ring can be challenging to control.
Another approach involves the use of a cyclohexyl precursor that is already functionalized prior to the azide-alkyne cycloaddition reaction. For example, a cyclohexyl azide bearing a substituent such as a hydroxyl or amino group could be used as the starting material. This would allow for the incorporation of desired functionality on the cyclohexyl ring from the outset of the synthesis.
Furthermore, if a cyclohexenyl group were present instead of a cyclohexyl group, a wider range of modifications would be possible. Reactions such as epoxidation, dihydroxylation, or addition of various electrophiles across the double bond could be employed to introduce diverse functionalities. Subsequent hydrogenation could then yield the substituted cyclohexyl ring.
While specific documented examples of these modifications on this compound are scarce, the table below outlines some potential synthetic transformations that could be explored for the modification of the cyclohexyl moiety, based on general organic synthesis principles.
| Reaction Type | Description | Potential Product | Key Reagents |
| Free-Radical Halogenation | Introduction of a halogen atom onto the cyclohexyl ring. | Halogenated this compound | N-Bromosuccinimide (NBS), light or radical initiator |
| Nucleophilic Substitution | Displacement of a leaving group on the cyclohexyl ring by a nucleophile. | Functionalized this compound (e.g., with -OH, -NH2, -CN) | Nucleophile (e.g., NaOH, NH3, NaCN) |
| Oxidation | Conversion of a C-H bond on the cyclohexyl ring to a C-O bond. | Hydroxylated or ketonic this compound | Strong oxidizing agents (e.g., KMnO4, CrO3) |
Incorporation of the this compound Scaffold into Hybrid Molecules and Conjugates
The this compound scaffold serves as a valuable building block in the construction of hybrid molecules and conjugates. ntu.edu.iqnih.gov The triazole ring, formed via the highly efficient "click" chemistry, acts as a stable and robust linker, connecting the cyclohexyl moiety to other pharmacologically active fragments or biomolecules. This molecular hybridization strategy aims to combine the structural features of different molecules to create new entities with potentially enhanced or novel biological activities.
A common approach to synthesizing these hybrid molecules involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this context, a molecule containing a terminal alkyne is reacted with cyclohexyl azide, or a cyclohexyl-containing molecule with an azide functional group is reacted with an alkyne-functionalized bioactive molecule. This methodology has been successfully employed to create a diverse range of conjugates.
For instance, the 1,2,3-triazole ring has been used to link various heterocyclic systems, natural products, and other pharmacophores. While many examples in the literature focus on aryl-substituted triazoles, the principles are directly applicable to cyclohexyl-substituted analogues. The resulting hybrid molecules often exhibit synergistic effects, where the biological activity of the conjugate is greater than the sum of its individual components.
The table below presents examples of how the this compound scaffold could be incorporated into hybrid molecules, based on established synthetic strategies for creating triazole-containing conjugates.
| Hybrid Molecule Type | Synthetic Strategy | Example of Conjugated Moiety | Potential Application Area |
| Triazole-Chromone Conjugates | CuAAC reaction between an azido-functionalized chromone and a cyclohexyl-containing alkyne, or vice versa. | Chromone | Medicinal Chemistry |
| Triazole-Peptide Conjugates | CuAAC reaction to link a cyclohexyl-triazole moiety to a peptide backbone. | Peptides | Drug Delivery, Bioactive Peptides |
| Triazole-Natural Product Hybrids | "Click" chemistry to attach a 1-cyclohexyl-1,2,3-triazole unit to a natural product scaffold. | Natural Products (e.g., steroids, alkaloids) | Drug Discovery |
Synthesis of Polymeric Structures Containing 1,2,3-Triazole Linkages
The 1,2,3-triazole linkage, readily formed through the azide-alkyne cycloaddition, has been extensively utilized in polymer chemistry to create a variety of polymeric architectures. rsc.org While specific examples detailing the synthesis of polymers exclusively from this compound monomers are not abundant, the general principles of triazole-based polymerization are well-established and can be applied to this system.
One common method for creating polymers with 1,2,3-triazole linkages is through step-growth polymerization of monomers containing both an azide and an alkyne functionality, or by the reaction of a diazide monomer with a dialkyne monomer. This approach allows for the formation of linear polymers where the triazole ring is an integral part of the polymer backbone. By using a monomer that contains a cyclohexyl group, it is possible to synthesize polymers with regularly spaced this compound units.
Another strategy involves the synthesis of polymers with pendant this compound units. This can be achieved by polymerizing a monomer that already contains the pre-formed triazole ring, or by the post-polymerization modification of a polymer with pendant azide or alkyne groups. For example, a polymer with pendant azide groups can be reacted with a cyclohexyl-containing alkyne via CuAAC to introduce the desired triazole moiety.
These triazole-containing polymers can exhibit a range of interesting properties, such as thermal stability, and have potential applications in various fields, including materials science and biomedicine. The presence of the triazole ring can influence the polymer's solubility, thermal behavior, and ability to coordinate with metal ions.
The following table summarizes the primary methods for synthesizing polymeric structures containing 1,2,3-triazole linkages that could incorporate the this compound scaffold.
| Polymerization Method | Description | Resulting Polymer Architecture |
| Step-Growth Polymerization | Reaction of bifunctional monomers (diazides and dialkynes) to form a linear polymer chain. | Linear polymer with triazole units in the backbone. |
| Post-Polymerization Modification | Modification of a pre-existing polymer with pendant functional groups (azides or alkynes) to introduce triazole moieties. | Polymer with pendant triazole units. |
| Ring-Opening Polymerization | Polymerization of a cyclic monomer containing a triazole unit. | Linear polymer with triazole units in the backbone or as pendant groups. |
Emerging Applications and Material Science Relevance of 1,2,3 Triazole Chemistry
Applications in Agrochemical Research
The 1,2,3-triazole moiety is a structural component in a variety of agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.govfrontiersin.org While its isomer, 1,2,4-triazole (B32235), is more common in commercial pesticides, 1,2,3-triazole derivatives have also demonstrated significant biological activities. rjptonline.orgbohrium.com These compounds are explored for their fungicidal properties, which are crucial for controlling plant diseases that threaten crop yields. nih.govbohrium.com
Research into new pesticide development has shown that the biological activity of triazole derivatives can be significantly influenced by the substituents on the triazole ring. bohrium.com For instance, certain oleanane-type triterpene conjugates featuring a 1H-1,2,3-triazole ring have exhibited noteworthy fungicidal activity against various plant pathogens. nih.gov The synthesis of novel 1,2,3-triazoles with different functional groups, such as halogenated benzyl (B1604629) moieties, has been a strategy to develop new active ingredients for weed control. scielo.br Although specific research on the agrochemical applications of 1-cyclohexyl-1H-1,2,3-triazole is not extensively documented, its structural framework aligns with the class of compounds investigated for creating new agricultural chemicals. acs.orgbohrium.com
Development as Corrosion Inhibitors
One of the most well-documented industrial applications of 1,2,3-triazole derivatives is their use as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in acidic environments. mdpi.comnih.gov The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that slows down the corrosion process. daneshyari.comnih.gov
The adsorption mechanism involves the heteroatoms (nitrogen) and π-electrons present in the triazole ring, which can interact with the metal surface. mdpi.comencyclopedia.pub This can occur through both physical adsorption (physisorption) and chemical bond formation (chemisorption). researchgate.net The structure of the substituent groups on the triazole ring plays a crucial role in the inhibitor's effectiveness. Factors such as electron density, molecular size, and the presence of other active sites can enhance the inhibition efficiency. nih.govresearchgate.net Numerous studies have demonstrated high inhibition efficiencies for various 1,2,3-triazole derivatives. researchgate.netnih.gov For example, some derivatives have shown efficiencies exceeding 95% in protecting mild steel in hydrochloric acid solutions. rsc.org The presence of the 1-cyclohexyl group in this compound provides a structural feature that would influence its adsorption properties and, consequently, its potential as a corrosion inhibitor.
Below is a table summarizing the performance of several 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in 1.0 M HCl, illustrating the high efficiency of this class of compounds.
Table 1: Inhibition Efficiency of Selected 1,2,3-Triazole Derivatives
| Compound Name | Concentration | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| (1-p-tolyl-1H-1,2,3-triazol-4-yl) methanol (B129727) (TTM) | 1.0 x 10⁻³ M | 81% | nih.gov |
| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) [Tria-CO₂Et] | 1.0 x 10⁻³ M | 95.3% | rsc.org |
| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide [Tria-CONHNH₂] | 1.0 x 10⁻³ M | 95.0% | rsc.org |
| 4-[1-(4-Methoxy-phenyl)-1H- rsc.orgmdpi.comdaneshyari.comtriazol-4-ylmethyl]-morpholine (MPTM) | 900 ppm | 94% | researchgate.net |
Utility in Dyes and Pigments
The 1,2,3-triazole ring serves as a valuable and stable linking unit in the synthesis of various dyes and pigments. researchgate.netfrontiersin.org Its formation via click chemistry provides an efficient method for connecting different molecular fragments, such as electron-donating and electron-accepting groups, to create "push-pull" dyes. rsc.org This structural arrangement is fundamental to tuning the photophysical properties of the resulting chromophores. rsc.org
Application in Photographic Materials and Photostabilizers
The inherent stability of the 1,2,3-triazole ring has led to its use in photographic materials and as photostabilizers. researchgate.netfrontiersin.org These applications leverage the robust nature of the heterocyclic ring, which can endure exposure to light and other environmental factors. In the context of materials science, 1,2,3-triazoles are recognized as effective photostabilizing agents for polymers. lifechemicals.com Their function is to protect the material from degradation caused by UV radiation, thereby extending its lifespan and preserving its physical properties. While detailed mechanisms for specific triazole-based photostabilizers are highly specialized, the general principle involves the dissipation of absorbed UV energy in a manner that does not lead to bond cleavage within the polymer matrix.
Framework for Advanced Material Design and Functionalization
The advent of click chemistry has positioned the 1,2,3-triazole ring as a key structural linker in the field of advanced materials. lifechemicals.comresearchgate.net Its efficient and high-yield formation allows for the precise construction of complex macromolecular architectures, including polymers, dendrimers, and functional coatings. scispace.comlifechemicals.comrsc.org The triazole unit acts as a stable and rigid covalent link between different building blocks, imparting desirable properties to the final material. scispace.com
Poly-1,2,3-triazole-based materials have attracted attention for their potential use in diverse applications, from drug delivery systems to anion-exchange membranes. scispace.com The triazole ring itself can contribute to the material's properties, such as its antimicrobial and anti-fouling characteristics. rsc.org The functionalization of surfaces and nanoparticles with triazole-containing molecules is another area of active research, aimed at developing hybrid nanocomposites with enhanced performance. rsc.org In this context, this compound can be viewed as a functional building block. The cyclohexyl group provides a nonpolar, sterically defined substituent that can be used to control the physical properties, such as solubility, hydrophobicity, and morphology, of the resulting polymers or functionalized materials.
Q & A
Q. What are the standard synthetic routes for 1-cyclohexyl-1H-1,2,3-triazole, and how can regioselectivity be controlled?
The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form the triazole core. For example, 5-(4-chlorophenyl)-1-cyclohexyl-1H-1,2,3-triazole was synthesized via cyclization of iminotetrazole precursors under mild conditions, yielding 44% after purification ( ). Regioselectivity is influenced by steric and electronic factors: bulky substituents like cyclohexyl favor 1,4-disubstituted triazoles. Solvent choice (e.g., THF/water mixtures) and catalysts (e.g., CuSO₄/Na ascorbate) are critical for optimizing yield and selectivity .
Q. How can crystallographic methods validate the structure of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Programs like WinGX and ORTEP enable data processing and visualization of anisotropic displacement parameters. For example, SHELXL refines hydrogen bonding and torsional angles, while WinGX generates CIF reports for publication. Ensure high-resolution data (<1.0 Å) to resolve cyclohexyl ring conformations and triazole planarity .
Advanced Research Questions
Q. What strategies optimize the antimicrobial activity of this compound analogs?
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., sulfonyl or nitro) at the 4-position enhance activity. For instance, 4-(phenylsulfonyl)-1H-1,2,3-triazoles show higher specificity against bacterial enzymes compared to carboxamide analogs (). Use broth microdilution assays (MIC values) and time-kill curves to quantify efficacy. Molecular docking (e.g., AutoDock Vina) can predict binding to target proteins like cytochrome P450 .
Q. How does the cyclohexyl substituent influence reaction kinetics in catalytic applications?
The cyclohexyl group’s steric bulk affects catalytic turnover in cross-coupling reactions. For example, Pd@click-Fe₃O₄/chitosan catalysts functionalized with triazoles show reduced activity with bulky substituents due to hindered substrate access. Kinetic studies (e.g., Arrhenius plots) reveal activation energies (e.g., 570 ± 43 K for OH-oxidation) and temperature-dependent rate constants ( ). Use GC-MS or FTIR to monitor degradation products .
Q. What computational methods model the C–H hydrogen bonding of this compound?
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts hydrogen bond strengths and solvent effects. NMR titration in DMSO-d₆/CDCl₃ (e.g., for 1-benzyl-4-phenyl analogs) confirms solvent-dependent C–H⋯X interactions. QTAIM analysis visualizes bond critical points and electron density topology .
Key Methodological Recommendations
- Synthesis: Prioritize CuAAC for regioselectivity; optimize solvent polarity and catalyst loading.
- Characterization: Combine SCXRD with DFT for conformational analysis.
- Biological Assays: Use MIC and time-kill studies with Gram-positive/negative panels.
- Computational Modeling: Validate docking results with experimental kinetics (e.g., SPR or ITC).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
